HDAC6-IN-7

HDAC6 inhibition Enzymatic assay Isoform selectivity

Researchers requiring clean cytosolic HDAC6 inhibition without confounding class I HDAC off-target effects face limited selective probe options. HDAC6-IN-7 (TCS HDAC6 20b, CAS 956154-63-5) directly addresses this pain point: • Potent, selective HDAC6 inhibition: IC50=2.7 nM (human), 3.7 nM (mouse); spares HDAC1/4/7/8. • Induces dose-dependent α-tubulin acetylation without histone H4 hyperacetylation - validated cellular target engagement. • Documented growth inhibition in MCF-7 breast cancer cells & synergistic activity with paclitaxel in HCT116 colorectal cancer models. Supplied as ≥98% pure solid; shipped under ambient temperature as non-hazardous. In stock for immediate dispatch.

Molecular Formula C26H44N2O4S
Molecular Weight 480.7 g/mol
Cat. No. B1677003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC6-IN-7
SynonymsNCT-14b;  NCT 14b;  NCT14b; 
Molecular FormulaC26H44N2O4S
Molecular Weight480.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1
InChIKeyDQZMLPMCOMRJOR-MOVGKWKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HDAC6-IN-7: Selective HDAC6 Inhibitor


HDAC6-IN-7 (also designated TCS HDAC6 20b, CAS 956154-63-5) is a small-molecule histone deacetylase 6 (HDAC6) inhibitor characterized by a hydroxamic acid zinc-binding group and an adamantyl cap group . In biochemical assays, the compound demonstrates potent inhibitory activity against human HDAC6 with an IC50 of 2.7 nM and mouse HDAC6 with an IC50 of 3.7 nM, accompanied by high selectivity over class I HDAC isoforms including HDAC1, HDAC4, HDAC7, and HDAC8 . The compound inhibits the growth of estrogen receptor α-positive MCF-7 breast cancer cells and has been employed as a tool compound in cancer and neurodegeneration research .

HDAC6-IN-7: Importance of HDAC6 Selectivity


HDAC6 is a unique class IIb deacetylase that resides primarily in the cytoplasm and acts on non-histone substrates including α-tubulin, Hsp90, and cortactin, governing processes such as microtubule stability, aggresome formation, and cell motility [1]. In contrast, class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) are nuclear enzymes that deacetylate histones and regulate transcriptional programs [2]. Pan-HDAC inhibitors (e.g., SAHA/Vorinostat) or class I-selective inhibitors (e.g., Mocetinostat) potently inhibit nuclear HDACs, producing broad transcriptional effects and dose-limiting toxicities including thrombocytopenia and fatigue that are not observed with HDAC6-selective inhibition [3]. Therefore, substituting HDAC6-IN-7 with a less selective analog would confound experimental interpretation by introducing off-target class I HDAC inhibition, altering histone acetylation patterns, and triggering transcriptional changes unrelated to the cytoplasmic functions of HDAC6. This evidence guide quantifies exactly where HDAC6-IN-7 differs from its closest comparators.

HDAC6-IN-7: Comparative Selectivity Evidence


Biochemical Potency and Selectivity Profile

In cell-free enzymatic assays, HDAC6-IN-7 exhibits an IC50 of 2.7 nM against human HDAC6 and 3.7 nM against mouse HDAC6, with high selectivity against HDAC1, HDAC4, HDAC7, and HDAC8 . In cross-study comparisons with widely used HDAC6 tool compounds, HDAC6-IN-7 demonstrates approximately 2-fold greater biochemical potency than Nexturastat A (IC50 = 5 nM) and approximately 5- to 6-fold greater potency than Tubastatin A (IC50 = 15 nM) [1]. Compared with ACY-1215 (Ricolinostat), which inhibits HDAC6 with an IC50 of approximately 5 nM but retains only ~10-fold selectivity over HDAC1/2/3 [2], HDAC6-IN-7 offers a distinct selectivity fingerprint with minimal class I HDAC inhibition .

HDAC6 inhibition Enzymatic assay Isoform selectivity Biochemical profiling

Cellular Target Engagement and Selectivity

In HCT116 colorectal carcinoma cells, HDAC6-IN-7 produced a dose-dependent increase in acetylated α-tubulin levels, a direct readout of cellular HDAC6 inhibition, while acetylated histone H4 levels remained unchanged [1][2]. This pattern confirms functional selectivity for HDAC6 over class I HDACs in a cellular context. In contrast, pan-HDAC inhibitors such as SAHA (Vorinostat) and class I-selective inhibitors such as Mocetinostat (MGCD0103) induce robust histone H3/H4 hyperacetylation [3], which HDAC6-IN-7 does not.

Cellular target engagement α-Tubulin acetylation HDAC6 selectivity Western blot

Synergy with Paclitaxel in Colorectal Cancer

HDAC6-IN-7 inhibits HCT116 colorectal cancer cell growth when used in combination with paclitaxel (Taxol), demonstrating synergistic antiproliferative effects [1]. This combination activity is mechanistically linked to the role of HDAC6 in microtubule dynamics; HDAC6 inhibition enhances α-tubulin acetylation, which stabilizes microtubules and may potentiate the microtubule-stabilizing effects of paclitaxel [2]. While other HDAC6 inhibitors including ACY-1215 and Tubastatin A have also been investigated in combination with proteasome inhibitors or cytotoxic agents [3], the specific paclitaxel combination data for HDAC6-IN-7 represents a distinct experimental observation supporting its utility in combination studies.

Combination therapy Paclitaxel synergy Colorectal cancer Cell proliferation

HDAC6-IN-7: Research Applications


Microtubule Dynamics and Cytoskeletal Research

Employ HDAC6-IN-7 as a selective chemical probe to investigate HDAC6-mediated α-tubulin deacetylation and its downstream effects on microtubule stability, cell motility, and intracellular trafficking. The compound's dose-dependent induction of α-tubulin acetylation without concurrent histone H4 hyperacetylation [1] makes it suitable for studies where clean cytosolic HDAC6 inhibition is required, avoiding confounding transcriptional effects from class I HDAC inhibition. This application is directly supported by the cellular target engagement data established in Section 3 [1].

ER-Positive Breast Cancer Growth Inhibition

Utilize HDAC6-IN-7 in preclinical investigations of ERα-positive breast cancer, specifically in MCF-7 cell models where the compound has demonstrated growth inhibitory activity . Researchers seeking an HDAC6-selective tool compound with validated activity in this breast cancer subtype will find HDAC6-IN-7 appropriate for exploring HDAC6's role in estrogen signaling and hormone-dependent tumor cell proliferation .

Combination Therapy with Paclitaxel in Colorectal Cancer

Apply HDAC6-IN-7 in combination with paclitaxel to investigate synergistic mechanisms in colorectal cancer, leveraging the documented synergy in HCT116 cells . The mechanistic rationale—HDAC6 inhibition increases acetylated α-tubulin, potentially sensitizing cells to paclitaxel—provides a testable hypothesis for researchers studying microtubule dynamics and chemosensitization [2].

HDAC6 Inhibitor Profiling and Tool Selection

Include HDAC6-IN-7 as a reference compound in panels of HDAC6 inhibitors for structure-activity relationship (SAR) studies, selectivity profiling, or chemical biology experiments. Its biochemical potency (IC50 = 2.7 nM) and distinct selectivity fingerprint relative to Nexturastat A, Tubastatin A, and ACY-1215 [3] offer researchers a differentiated option when assembling a diverse set of HDAC6-targeting chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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